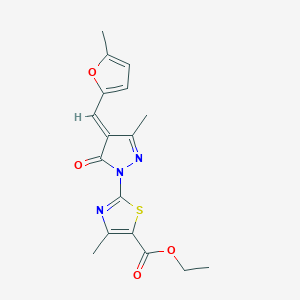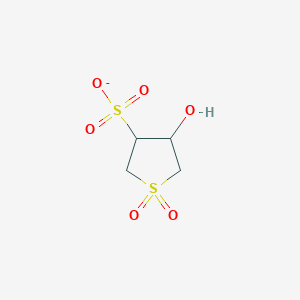![molecular formula C21H22FN3S B11612567 1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B11612567.png)
1-(4-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-fluorobenzyl)-3-[(4-méthylpipérazin-1-yl)carbonothioyl]-1H-indole est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un groupe fluorobenzyl, une partie méthylpipérazine et un noyau indole, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(4-fluorobenzyl)-3-[(4-méthylpipérazin-1-yl)carbonothioyl]-1H-indole implique généralement plusieurs étapes, commençant par la préparation du noyau indole. Le groupe fluorobenzyl est introduit par une réaction de substitution nucléophile, tandis que la partie méthylpipérazine est ajoutée par une réaction de condensation. La dernière étape implique la formation de la liaison carbonothioyl dans des conditions contrôlées, souvent en utilisant un agent thionant tel que le réactif de Lawesson .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour garantir un rendement élevé et une pureté élevée. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(4-fluorobenzyl)-3-[(4-méthylpipérazin-1-yl)carbonothioyl]-1H-indole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium, conduisant à la formation de dérivés réduits.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés réduits avec des groupes fonctionnels modifiés.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 1-(4-fluorobenzyl)-3-[(4-méthylpipérazin-1-yl)carbonothioyl]-1H-indole a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Investigué pour son potentiel comme sonde biochimique pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action du 1-(4-fluorobenzyl)-3-[(4-méthylpipérazin-1-yl)carbonothioyl]-1H-indole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure unique du composé lui permet de se lier à ces cibles, modulant leur activité et déclenchant diverses voies biochimiques. Par exemple, il peut inhiber l'activité enzymatique en se liant au site actif ou modifier la fonction des récepteurs en agissant comme un agoniste ou un antagoniste .
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s pharmacological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-({[(4-méthylpipérazin-1-yl)amino]carbothioyl}amino)benzènesulfonamide
- 1-(4-fluorobenzyl)-4-(méthylsulfonylméthyl)pyridinium chlorure
Unicité
Le 1-(4-fluorobenzyl)-3-[(4-méthylpipérazin-1-yl)carbonothioyl]-1H-indole se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Son groupe fluorobenzyl améliore sa lipophilie, tandis que la partie méthylpipérazine contribue à son affinité de liaison pour diverses cibles moléculaires. Cette combinaison en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C21H22FN3S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H22FN3S/c1-23-10-12-24(13-11-23)21(26)19-15-25(20-5-3-2-4-18(19)20)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3 |
Clé InChI |
NKUVQDPCXUNMAB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-5-amino-6-cyano-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11612485.png)
![1-benzyl-5-chloro-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11612488.png)
![ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11612503.png)
![ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612510.png)
![N'-[(E)-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11612516.png)


![8-(benzyloxy)-2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B11612530.png)
![isopropyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612538.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(3-methoxyphenyl)ethanone](/img/structure/B11612546.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612551.png)
![(3aS,4R,9bR)-4-(4-bromophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11612572.png)
![2-oxo-2-phenylethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B11612573.png)
![N-(2-ethyl-6-methylphenyl)-2-{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11612574.png)
